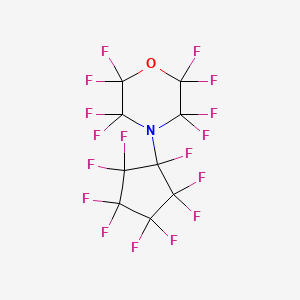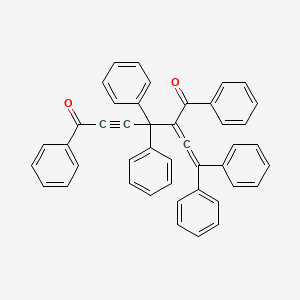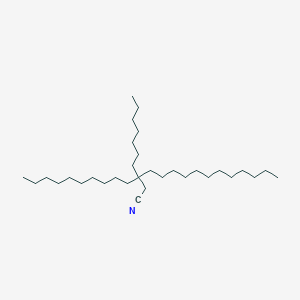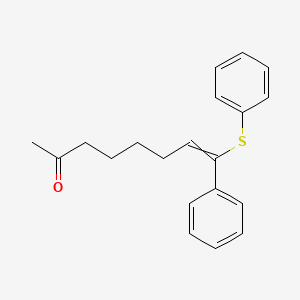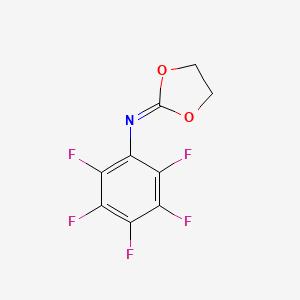
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a 1,3-dioxolan-2-imine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentafluorophenyl)-1,3-dioxolan-2-imine typically involves the reaction of pentafluorophenylamine with a suitable dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(Pentafluorophenyl)-1,3-dioxolan-2-imine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Pentafluorophenyl)benzamide
- N-(Pentafluorophenyl)aniline
- N-(Pentafluorophenyl)urea
Uniqueness
N-(Pentafluorophenyl)-1,3-dioxolan-2-imine is unique due to the presence of both the pentafluorophenyl group and the dioxolan-2-imine structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
94055-11-5 |
|---|---|
Formule moléculaire |
C9H4F5NO2 |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentafluorophenyl)-1,3-dioxolan-2-imine |
InChI |
InChI=1S/C9H4F5NO2/c10-3-4(11)6(13)8(7(14)5(3)12)15-9-16-1-2-17-9/h1-2H2 |
Clé InChI |
KNHDPDSEPAEDCF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=NC2=C(C(=C(C(=C2F)F)F)F)F)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


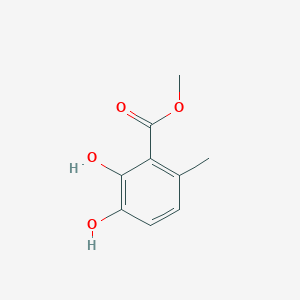

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
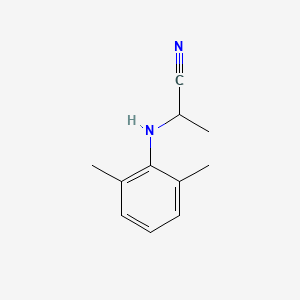
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
